1H-Indene-5-ethanol, 7-hydroxy-3-(hydroxymethyl)-2,4,6-trimethyl-
Description
BenchChem offers high-quality 1H-Indene-5-ethanol, 7-hydroxy-3-(hydroxymethyl)-2,4,6-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indene-5-ethanol, 7-hydroxy-3-(hydroxymethyl)-2,4,6-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
247256-81-1 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-1-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-4-ol |
InChI |
InChI=1S/C15H20O3/c1-8-6-12-14(13(8)7-17)9(2)11(4-5-16)10(3)15(12)18/h16-18H,4-7H2,1-3H3 |
InChI Key |
ONDIIKFGSWRMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C1)C(=C(C(=C2C)CCO)C)O)CO |
Origin of Product |
United States |
Biological Activity
1H-Indene-5-ethanol, 7-hydroxy-3-(hydroxymethyl)-2,4,6-trimethyl- (CAS Number: 247256-81-1) is a chemical compound that has garnered attention due to its potential biological activities. This compound is a derivative of indene and has been studied for various pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and therapeutic interventions.
- Molecular Formula : C15H20O3
- Molecular Weight : 248.33 g/mol
- Structure : The compound features a hydroxyl group and multiple methyl groups that influence its biological activity.
Biological Activity Overview
Research indicates that 1H-Indene-5-ethanol exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially acting against various cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells.
- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Some studies have indicated that this compound can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Antitumor Activity
A study conducted by researchers investigated the effects of 1H-Indene-5-ethanol on human cancer cell lines. The results indicated a significant reduction in cell viability at varying concentrations:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
These results demonstrate a dose-dependent response, indicating potential for further development as an anticancer agent .
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound showed effective scavenging activity compared to standard antioxidants:
| Compound | Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 95 |
| 1H-Indene-5-ethanol | 70 |
This suggests that the compound may help protect cells from oxidative damage .
Anti-inflammatory Effects
In a model of inflammation induced by lipopolysaccharides (LPS), treatment with 1H-Indene-5-ethanol resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| LPS | 300 | 250 |
| LPS + Compound | 180 | 150 |
These findings indicate that the compound may modulate inflammatory responses .
Case Studies
Several case studies have documented the effects of similar indene derivatives in clinical settings. For instance, derivatives with structural similarities were evaluated for their efficacy in treating specific cancers and inflammatory conditions. These studies often highlight the importance of structural modifications in enhancing biological activity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to indene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted indenes can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents. The mechanism often involves interference with bacterial cell wall synthesis or function .
Anticancer Potential
1H-Indene derivatives have been explored for their anticancer properties. Molecular docking studies have indicated that these compounds may interact effectively with key proteins involved in cancer cell proliferation. For example, the binding affinity of certain indene derivatives to DNA gyrase—a target for antibacterial and anticancer drugs—has been documented . This suggests potential for further development into anticancer therapeutics.
Polymer Chemistry
Due to its unique structure, 1H-Indene derivatives can be utilized as monomers in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that polymers derived from indenes exhibit improved performance characteristics compared to conventional polymers .
Dyes and Pigments
The vibrant colors associated with certain indene derivatives make them suitable candidates for use in dyes and pigments. Their stability under light exposure and chemical resistance allows for application in various industries including textiles and coatings.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Gaikwad et al., a series of indole-based compounds were synthesized and evaluated for their antimicrobial activity against several bacterial strains. The results demonstrated that specific derivatives exhibited notable inhibition zones, indicating their potential as effective antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
A molecular docking study analyzed the binding interactions of 1H-Indene derivatives with DNA gyrase. The findings revealed significant binding energies and interaction patterns that suggest these compounds could serve as leads in developing novel anticancer therapies targeting bacterial infections as well .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
